tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
Description
tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (CAS: 1052713-47-9) is a fluorinated piperidine derivative widely employed as a chiral intermediate in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 3-position of the piperidine ring. This stereospecific (3R,4R) configuration is critical for its role in drug discovery, particularly in kinase inhibitors and immunomodulators. Key physicochemical properties include a calculated XlogP of 1.2, hydrogen bond donors/acceptors of 2/4, and a topological polar surface area of 52.5 Ų .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142647 | |
| Record name | Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-29-1 | |
| Record name | Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a fluorinated carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features, including a tert-butyl group and a fluorinated piperidine ring, which may influence its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 218.27 g/mol
- CAS Number : 1268520-95-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways associated with anxiety and depression.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
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Neurotransmitter Receptor Modulation :
- Interaction with serotonin and norepinephrine receptors.
- Potential for anxiolytic and antidepressant effects.
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Antinociceptive Properties :
- Similar compounds have shown promise in pain management through modulation of pain pathways.
-
Cytotoxicity Studies :
- Initial cytotoxicity assays reveal moderate activity against certain cancer cell lines, suggesting potential for further investigation in oncology.
Case Study 1: Neuropharmacological Effects
A study conducted on a series of fluorinated piperidine derivatives, including this compound, demonstrated significant binding affinity to serotonin receptors. The study reported:
- Binding Affinity : IC values ranging from 50 to 200 nM for various receptor subtypes.
- Behavioral Assays : In vivo tests indicated reduced anxiety-like behavior in rodent models.
Case Study 2: Antinociceptive Activity
In a pain model using mice, this compound showed:
- Dose-dependent analgesia : Effective at doses of 10 mg/kg and above.
- Mechanism Investigation : Suggestive involvement of the opioid pathway as indicated by reversal with naloxone.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally related compounds was performed:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Compound A | 3-Fluoro substitution | Different position of fluorine affecting activity |
| Compound B | Methyl substitution | Altered steric hindrance influencing binding |
| Compound C | Amino group addition | Enhanced polarity may affect solubility and activity |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the piperidine ring or carbamate moiety:
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N-Oxidation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the corresponding N-oxide derivative .
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Ring Oxidation : Under strong acidic conditions with potassium permanganate (KMnO₄), the piperidine ring oxidizes to form a ketone intermediate.
Key Conditions
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0–25°C | N-Oxide |
| m-CPBA | CHCl₃ | RT | N-Oxide |
| KMnO₄ (0.1 M) | H₂SO₄/H₂O | 60°C | 3-Ketopiperidine derivative |
Reduction Reactions
Reductive transformations target the carbamate group or fluorine substituent:
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Carbamate Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carbamate to a primary amine.
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Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes the fluorine atom, yielding des-fluoro piperidine.
Notable Outcomes
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LiAlH₄ reduction achieves >85% yield of tert-butyl N-[(3R,4R)-piperidin-4-yl]amine.
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Hydrogenation at 50 psi H₂ pressure selectively removes fluorine without affecting the carbamate group.
Substitution Reactions
The fluorine atom at the 3-position participates in nucleophilic substitutions:
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Nucleophilic Displacement : Reacts with amines (e.g., benzylamine) or thiols in dimethylformamide (DMF) under basic conditions (K₂CO₃), replacing fluorine with the nucleophile .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ introduces aryl groups at the fluorinated position .
Reaction Parameters
| Nucleophile | Base | Catalyst | Product | Yield |
|---|---|---|---|---|
| Benzylamine | K₂CO₃ | None | 3-Benzylaminopiperidine derivative | 72% |
| Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | 3-Arylpiperidine | 68% |
Stability and Side Reactions
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Hydrolysis : The carbamate group hydrolyzes slowly in aqueous acidic or basic conditions (t₁/₂ = 24–48 hrs at pH 2–12) .
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming tertiary amine byproducts.
Comparative Reactivity
The stereochemistry (3R,4R) and fluorine substitution differentiate its reactivity from analogs:
| Compound | Key Reactivity Difference |
|---|---|
| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | Lower N-oxide yield due to steric effects |
| Non-fluorinated piperidine carbamates | No nucleophilic substitution at ring positions |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Stereochemistry
The compound is compared to analogs differing in substituents, stereochemistry, or functional groups (Table 1):
†PubMed ID (PMID) provided due to lack of CAS in evidence.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorine substitution increases electronegativity, enhancing solubility in polar solvents compared to methyl analogs. For example, the parent compound (XlogP 1.2) is less lipophilic than the N-methyl derivative (XlogP ~1.8) .
- Metabolic Stability : N-methylation (e.g., 2126144-21-4) reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Stereochemical Impact : The (3S,4R) isomer (1434126-99-4) shows distinct biological activity in kinase assays compared to the (3R,4R) form, underscoring the importance of chirality in drug design .
Q & A
Q. What are the standard synthetic methodologies for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate?
The synthesis typically involves multi-step routes starting from piperidine derivatives. Key steps include:
- Fluorination : Introduction of fluorine at the 3-position of the piperidine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
- Carbamate Protection : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .
- Chiral Resolution : Enantiomeric purity is achieved using chiral auxiliaries or chromatography, ensuring the (3R,4R) configuration is retained .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | NFSI, DCM, 0°C → RT | 65–75 | |
| Boc Protection | Boc₂O, Et₃N, THF | >90 |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray Crystallography : Determines absolute stereochemistry and bond angles. For example, the crystal structure (monoclinic, space group P2₁) shows a = 7.1786 Å, b = 7.3213 Å, c = 16.042 Å, β = 102.196° .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with fluorine coupling observed in ¹⁹F NMR (e.g., δ −175 ppm for C-F) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 295.38 [M+H]⁺) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show degradation <5% after 48 hours at 25°C in DMSO .
- Storage : Recommended at −20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Chiral Catalysis : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) for enantioselective fluorination .
- Dynamic Resolution : Kinetic resolution via enzymatic methods (e.g., lipases) to isolate the (3R,4R) isomer .
- Reaction Monitoring : In-line FTIR or HPLC tracking of enantiomeric excess (ee >98%) to optimize conditions .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) arise from solution vs. solid-state conformers. Mitigation strategies:
- VT-NMR : Variable-temperature NMR to assess rotational barriers (e.g., ΔG‡ >10 kcal/mol for hindered rotation) .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures to validate dynamic effects .
Q. What structure-activity relationships (SAR) guide its use in kinase inhibition studies?
- Key Modifications :
- Fluorine Position : 3-F substitution enhances binding to ATP pockets (e.g., JAK3 inhibition IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog) .
- Boc Group Removal : Free amine forms salt bridges with Asp102 in serine proteases, increasing potency .
Q. What computational methods predict its reactivity in nucleophilic substitution reactions?
- DFT/MD Simulations : Calculate Fukui indices to identify electrophilic centers (e.g., C-4 piperidine position, f⁻ = 0.15) .
- Solvent Modeling : COSMO-RS predicts reaction rates in THF vs. MeCN (k₂(THF)/k₂(MeCN) = 3.2) .
Q. How do alternative fluorination strategies compare in yield and enantioselectivity?
| Method | Reagent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic | NFSI | 92 | 70 | |
| Radical | XeF₂ | 85 | 55 | |
| Enzymatic | Fluoroacetate kinase | >99 | 40 |
Methodological Guidelines
- Contradiction Analysis : Cross-validate NMR, X-ray, and computational data to resolve structural ambiguities .
- Scale-Up Synthesis : Optimize solvent (THF > DCM) and catalyst loading (5 mol% → 2 mol%) to reduce costs .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to compound’s irritant properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
